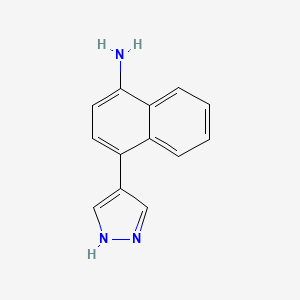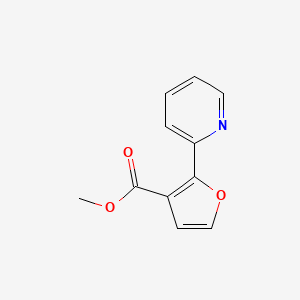
6-(Azepan-1-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azepan-1-yl)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid. This compound features a nicotinaldehyde core with an azepane ring attached to the nitrogen atom. Nicotinaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with azepane under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
6-(Azepan-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-(Azepan-1-yl)nicotinic acid.
Reduction: 6-(Azepan-1-yl)nicotinyl alcohol.
Substitution: Various substituted azepane derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(Azepan-1-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(Azepan-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The azepane ring may also interact with biological membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Azepan-1-ylmethyl)nicotinic acid
- 6-(Pyrrolidin-1-ylmethyl)nicotinic acid
- 6-(1-Piperidinylmethyl)nicotinic acid
Uniqueness
6-(Azepan-1-yl)nicotinaldehyde is unique due to the presence of both the azepane ring and the aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a unique combination of structural features that make it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
6-(azepan-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-10-11-5-6-12(13-9-11)14-7-3-1-2-4-8-14/h5-6,9-10H,1-4,7-8H2 |
Clave InChI |
GBAWQLMYFWETQO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)




![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)


